molecular formula C10H14O3 B1338190 1-(2,5-Dimethoxyphenyl)ethanol CAS No. 41038-40-8

1-(2,5-Dimethoxyphenyl)ethanol

Cat. No.: B1338190
CAS No.: 41038-40-8
M. Wt: 182.22 g/mol
InChI Key: FOEBAVBMMWYLTA-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)ethanol is an organic compound with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol . It is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 2 and 5 positions and an ethanol group at the 1 position. This compound is a colorless to pale yellow liquid at room temperature and is used in various scientific research applications.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)ethanol involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze oxidation-reduction reactions. The compound’s methoxy groups can undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects . These effects are mediated through interactions with cellular receptors and signaling pathways, influencing physiological processes such as neurotransmission and cellular metabolism .

Comparison with Similar Compounds

1-(2,5-Dimethoxyphenyl)ethanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-7(11)9-6-8(12-2)4-5-10(9)13-3/h4-7,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEBAVBMMWYLTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80473071
Record name 1-(2,5-dimethoxyphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41038-40-8
Record name 1-(2,5-dimethoxyphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the stereochemistry of 1-(2,5-Dimethoxyphenyl)ethanol affect its biological activity?

A1: [] Research indicates that the two enantiomers of this compound exhibit different pharmacological profiles. Specifically, the (R)-enantiomer of 2-amino-1-(2,5-dimethoxyphenyl)ethanol demonstrates significant activity as an alpha-adrenoceptor agonist, making it a potential candidate for treating conditions like urinary incontinence. [] This highlights the importance of stereoselective synthesis in drug development, as the desired biological activity often resides in a specific enantiomer.

Q2: What methods have been explored for the enantioselective synthesis of this compound?

A2: [] Researchers have investigated several approaches for the asymmetric synthesis of this compound enantiomers. One successful method involves the use of chiral auxiliaries in the reduction of prochiral bromoketones with borane-tetrahydrofuran complex, leading to bromoalcohols with high enantiomeric excess. [] Subsequent substitution of the bromine atom with an azide group, followed by reduction, yields the desired optically active amines. [] Another promising strategy involves the kinetic resolution of racemic esters derived from benzylic alcohols using enzymatic hydrolysis. [] This method has proven effective for resolving racemic 2-amino-1-(2,5-dimethoxyphenyl)ethanol, achieving high yields and enantiomeric excesses exceeding 97%. []

Q3: How does this compound, specifically the compound ST-1059, impact cardiovascular function?

A3: [] Studies in spinally anesthetized, ganglion-blocked dogs demonstrate that ST-1059, a derivative of this compound, acts as an alpha-adrenoceptor agonist, leading to increased cardiac output and a dose-dependent rise in arterial blood pressure. [] This effect is attributed to the compound's ability to constrict both capacitance vessels, enhancing venous return, and arterioles, increasing total peripheral resistance. [] These findings suggest that ST-1059 primarily targets postjunctional alpha1-adrenoceptors, similar to the effects observed with the selective alpha1-adrenoceptor agonist methoxamine. []

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